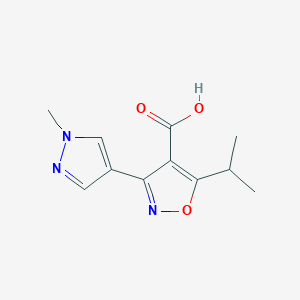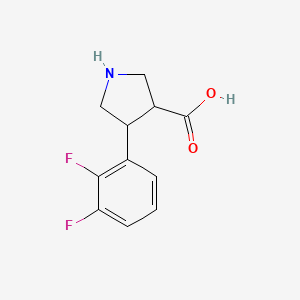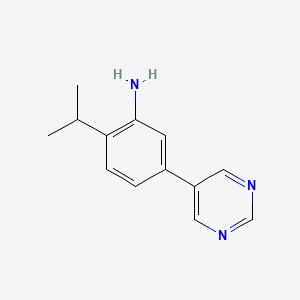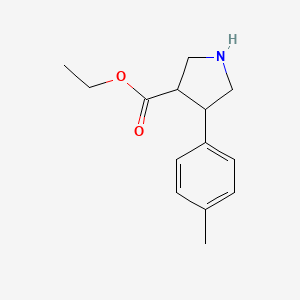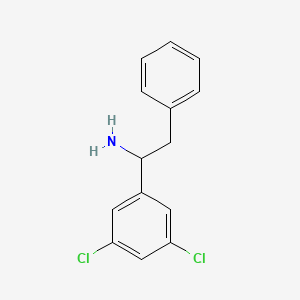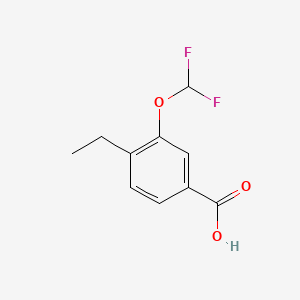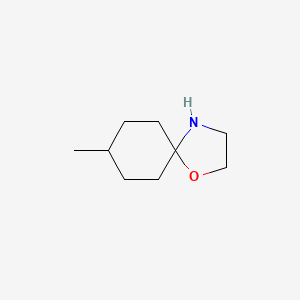
1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloro and methyl group attached to the phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group at position 5.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole. The resulting pyrazole is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group at position 5.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Reduction: 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
科学的研究の応用
1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity. The chloro and methyl groups may also contribute to its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
1-(2-chloro-4-methylphenyl)ethanone: Similar structure but lacks the pyrazole ring and aldehyde group.
4-chlorophenyl isocyanate: Contains a chloro-substituted phenyl ring but has an isocyanate functional group instead of a pyrazole ring and aldehyde group.
2-chloro-1-(4-methylphenyl)ethanone: Similar to 1-(2-chloro-4-methylphenyl)ethanone but with different substitution patterns.
Uniqueness
1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both a pyrazole ring and an aldehyde functional group, which confer distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC名 |
2-(2-chloro-4-methylphenyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-2-3-11(10(12)6-8)14-9(7-15)4-5-13-14/h2-7H,1H3 |
InChIキー |
SFFUZNLFMJWZFD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=CC=N2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




